4-Isopropoxycinnamaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxycinnamaldehyde is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of an isopropoxy group attached to the cinnamaldehyde backbone. This compound is known for its applications in various fields, including flavoring, fragrance, and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxycinnamaldehyde typically involves the reaction of cinnamaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropoxybenzoic acid.
Reduction: Formation of 4-isopropoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isopropoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Isopropoxycinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Cinnamaldehyde: The parent compound with similar structural features but lacks the isopropoxy group.
4-Methoxycinnamaldehyde: Similar structure with a methoxy group instead of an isopropoxy group.
4-Hydroxycinnamaldehyde: Contains a hydroxyl group in place of the isopropoxy group.
Uniqueness: 4-Isopropoxycinnamaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
159017-89-7 |
---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(E)-3-(4-propan-2-yloxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3/b4-3+ |
InChI-Schlüssel |
ORJTYKKLVHYQSS-ONEGZZNKSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C=O |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.